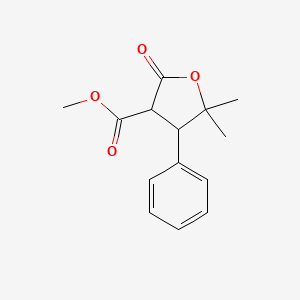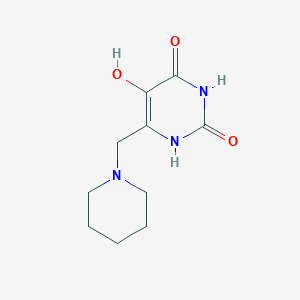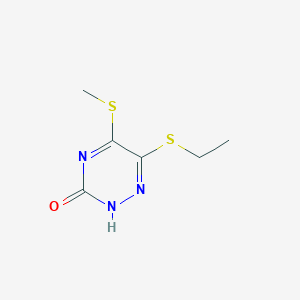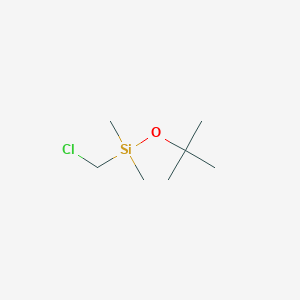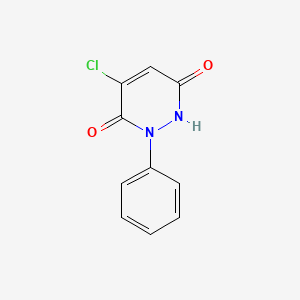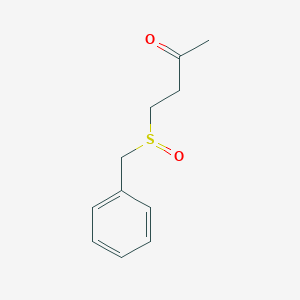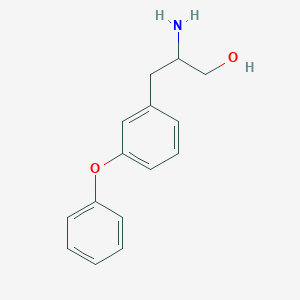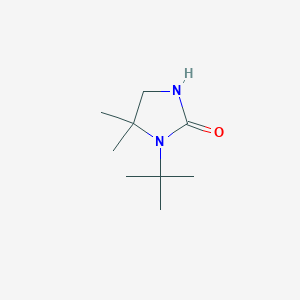
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a complex organic compound that features a unique combination of functional groups, including imidazole, phosphoryloxy, and tetramethylpiperidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the tetramethylpiperidine core. One common method involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The imidazole moiety can be introduced through a cyclization reaction involving amido-nitriles . The final step involves the phosphorylation of the hydroxyl group with a phosphorylating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the conjugate addition and reduction steps, as well as the use of automated systems for the cyclization and phosphorylation reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as oxone.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The phosphoryloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone is a common oxidizing agent used for the oxidation of hydroxyl groups.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be used for the reduction of the imidazole ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the phosphoryloxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted phosphoryloxy derivatives.
Aplicaciones Científicas De Investigación
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential as an antiviral and antibacterial agent.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phosphoryloxy group can participate in phosphorylation reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in various organic synthesis reactions.
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylamine derivative used as a mild base.
Imidazole: A heterocyclic compound with broad applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Propiedades
Número CAS |
53158-95-5 |
|---|---|
Fórmula molecular |
C15H24N5O3P |
Peso molecular |
353.36 g/mol |
Nombre IUPAC |
4-di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C15H24N5O3P/c1-14(2)9-13(10-15(3,4)20(14)21)23-24(22,18-7-5-16-11-18)19-8-6-17-12-19/h5-8,11-13,21H,9-10H2,1-4H3 |
Clave InChI |
OZBAXJAMNWVMGW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)OP(=O)(N2C=CN=C2)N3C=CN=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


